molecular formula C21H16BrNO B13883341 5-Bromo-1-(2-phenylmethoxyphenyl)indole

5-Bromo-1-(2-phenylmethoxyphenyl)indole

Cat. No.: B13883341
M. Wt: 378.3 g/mol
InChI Key: CVPDJSSSRAVPEW-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-phenylmethoxyphenyl)indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 5th position of the indole ring and a phenylmethoxyphenyl group at the 1st position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The bromination is then carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-phenylmethoxyphenyl)indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted indoles, oxides, and reduced indole derivatives. These products can have different biological and chemical properties, making them useful in various applications .

Scientific Research Applications

5-Bromo-1-(2-phenylmethoxyphenyl)indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-phenylmethoxyphenyl)indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-(2-phenylmethoxyphenyl)indole is unique due to the combination of the bromine atom and the phenylmethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H16BrNO

Molecular Weight

378.3 g/mol

IUPAC Name

5-bromo-1-(2-phenylmethoxyphenyl)indole

InChI

InChI=1S/C21H16BrNO/c22-18-10-11-19-17(14-18)12-13-23(19)20-8-4-5-9-21(20)24-15-16-6-2-1-3-7-16/h1-14H,15H2

InChI Key

CVPDJSSSRAVPEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2N3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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